4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide
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Overview
Description
4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a nitrophenoxy group and a quinoxalinyl-phenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Coupling Reaction: The nitrophenoxy compound is then coupled with a quinoxalinyl-phenyl derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction, often facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the quinoxalinyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).
Substitution: Halogenation using bromine (Br~2~) or chlorination using thionyl chloride (SOCl~2~).
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From oxidation reactions.
Halogenated Compounds: From substitution reactions.
Scientific Research Applications
4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly deubiquitinase (DUB) inhibitors.
Medicine: Explored for antiviral properties against viruses such as Adenovirus, HSV-1, and SARS-CoV-2.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, as a potential DUB inhibitor, it binds to the active site of deubiquitinase enzymes, preventing the removal of ubiquitin from substrate proteins. This inhibition can disrupt viral replication processes, making it a promising antiviral agent .
Comparison with Similar Compounds
Similar Compounds
4-(2-Nitrophenoxy)benzamide: Another nitrophenoxy derivative with similar antiviral properties.
N-[4-(4-Nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines: Compounds with antibacterial and anthelmintic activities.
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: Known for their anthelmintic properties.
Uniqueness
4-(4-Nitrophenoxy)-N~1~-[3-(2-quinoxalinyl)phenyl]benzamide stands out due to its unique combination of a nitrophenoxy group and a quinoxalinyl-phenyl moiety, which imparts distinct chemical and biological properties. Its potential as a DUB inhibitor and antiviral agent highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
4-(4-nitrophenoxy)-N-(3-quinoxalin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N4O4/c32-27(18-8-12-22(13-9-18)35-23-14-10-21(11-15-23)31(33)34)29-20-5-3-4-19(16-20)26-17-28-24-6-1-2-7-25(24)30-26/h1-17H,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSZFELCVHAXLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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